molecular formula C16H17BrN4O B2874970 (3-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1309223-86-6

(3-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2874970
CAS No.: 1309223-86-6
M. Wt: 361.243
InChI Key: RZUPHQVQHAZWMQ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to a piperazine ring, which is further substituted with a methylpyridazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the bromination of phenyl groups, followed by the formation of the piperazine ring and subsequent substitution with the methylpyridazinyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The piperazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives and quinones.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Substituted piperazines and various amides.

Scientific Research Applications

(3-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to biological responses. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

(3-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone: is compared with similar compounds such as:

  • (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: : Similar structure but lacks the pyridazinyl group.

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: : Contains additional phenyl and methoxy groups.

The uniqueness of This compound lies in its specific substitution pattern and potential biological activity.

Properties

IUPAC Name

(3-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c1-12-5-6-15(19-18-12)20-7-9-21(10-8-20)16(22)13-3-2-4-14(17)11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUPHQVQHAZWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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